molecular formula C14H16N2O2S B4761620 N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide

N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide

Cat. No. B4761620
M. Wt: 276.36 g/mol
InChI Key: MRFYNBPWDJAFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide, also known as METQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways. N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune responses. N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide has also been shown to activate the AMPK signaling pathway, which plays a role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide has also been found to reduce the levels of oxidative stress markers such as MDA and ROS. In addition, N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide has been shown to increase the levels of antioxidant enzymes such as SOD and CAT.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in various solvents, making it easy to use in different assays. However, one limitation of N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide is its low solubility in water, which can make it difficult to use in aqueous-based assays.

Future Directions

There are several potential future directions for the study of N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide. One area of interest is the development of N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide as a fungicide and insecticide in agriculture. Additionally, the use of N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide as a corrosion inhibitor and as a precursor for the synthesis of metal complexes could be explored further. Overall, the potential applications of N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide are vast, and further research is needed to fully understand its properties and potential uses.

Scientific Research Applications

N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide has also been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide has been studied for its potential use as a fungicide and insecticide. It has been found to be effective against various plant pathogens and insect pests. N-(2-methoxyethyl)-2-(2-quinolinylthio)acetamide has also been studied for its potential use in material science as a corrosion inhibitor and as a precursor for the synthesis of metal complexes.

properties

IUPAC Name

N-(2-methoxyethyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-18-9-8-15-13(17)10-19-14-7-6-11-4-2-3-5-12(11)16-14/h2-7H,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFYNBPWDJAFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-quinolin-2-ylsulfanylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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